

# Introduction: The Role of Galectin-3 in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025



Galectin-3, a  $\beta$ -galactoside-binding lectin, is a key player in the tumor microenvironment, influencing cancer progression through various mechanisms.[1][2][3] It is highly expressed in aggressive cancers and its levels often correlate with poor survival, particularly in non-small cell lung cancer (NSCLC).[1][4] Galectin-3's multifaceted roles include promoting cell proliferation, conferring resistance to apoptosis, fostering angiogenesis, and facilitating metastasis.[1][2][5] Furthermore, it plays a crucial part in immune evasion by modulating the functions of immune cells, such as promoting the differentiation of M2-like tumor-associated macrophages (TAMs) and inhibiting the activity of cytotoxic T lymphocytes.[1][5] These diverse functions make Galectin-3 an attractive therapeutic target for cancer therapy.[1][6][7]

#### **GB1107**: A Novel, Orally Active Galectin-3 Inhibitor

**GB1107** is a small molecule inhibitor that selectively targets Galectin-3.[8][9] It is characterized by its high affinity for Galectin-3, with over 1000-fold selectivity compared to other galectins.[9] A significant advantage of **GB1107** is its good oral bioavailability and low clearance, making it a promising candidate for clinical development.[5][6][10]

#### **Mechanism of Action of GB1107 in Cancer**

**GB1107** exerts its anti-cancer effects by competitively binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby blocking its interaction with various glycoproteins on the surface of cancer and immune cells.[7] This inhibition disrupts the downstream signaling pathways mediated by Galectin-3, leading to a multi-pronged attack on the tumor.



The primary mechanisms of action include:

- Modulation of the Tumor Immune Microenvironment: Treatment with GB1107 has been shown to increase the polarization of TAMs towards an anti-tumor M1 phenotype and enhance the infiltration of CD8+ T-cells into the tumor.[1][4][6][10]
- Synergy with Immune Checkpoint Inhibitors: GB1107 potentiates the effects of anti-PD-L1 therapy by increasing the expression of cytotoxic effector molecules such as IFNγ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[1][4][6][10] This suggests that GB1107 can help turn "cold" tumors "hot," making them more responsive to immunotherapy.[1]
- Inhibition of Tumor Growth and Metastasis: By blocking Galectin-3, GB1107 directly inhibits cancer cell adhesion, invasion, and proliferation.[1][6][11][12] Preclinical studies have demonstrated its efficacy in reducing primary tumor growth and preventing metastatic spread in various cancer models.[1][4]







Click to download full resolution via product page

Caption: Galectin-3 signaling and its inhibition by GB1107.

### **Preclinical Efficacy of GB1107**

Extensive preclinical studies have demonstrated the anti-tumor efficacy of **GB1107** in various cancer models, both as a monotherapy and in combination with other agents.

#### **Quantitative Data from In Vivo Studies**



| Cancer<br>Type             | Animal<br>Model    | Cell Line           | Treatment                          | Key<br>Findings                                                                                     | Reference |
|----------------------------|--------------------|---------------------|------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Lung<br>Adenocarcino<br>ma | CD-1 Nude<br>Mice  | A549<br>(human)     | 10 mg/kg<br>GB1107 daily<br>(oral) | Significant reduction in tumor volume and weight.                                                   | [1][13]   |
| Lung<br>Adenocarcino<br>ma | C57BI/6 Mice       | LLC1<br>(murine)    | 10 mg/kg<br>GB1107 daily<br>(oral) | Significant reduction in tumor volume and weight; blocked metastasis.                               | [1][13]   |
| Lung<br>Adenocarcino<br>ma | C57BI/6 Mice       | LLC1<br>(murine)    | 10 mg/kg<br>GB1107 +<br>anti-PD-L1 | 49.5% reduction in tumor volume and 51.4% reduction in tumor weight compared to untreated controls. | [1]       |
| Lung<br>Metastasis         | C57BI/6 Mice       | LLC1-<br>luciferase | 10 mg/kg<br>GB1107 daily<br>(oral) | 79.2% reduction in tumor burden in the lungs.                                                       | [1][5]    |
| Gastric<br>Cancer          | Orthotopic<br>mice | N/A                 | GB1107                             | Inhibition of tumor growth.                                                                         |           |

# **Quantitative Data from In Vitro Studies**



| Cancer<br>Type    | Cell Line         | Treatment                              | Assay          | Key<br>Findings                                          | Reference |
|-------------------|-------------------|----------------------------------------|----------------|----------------------------------------------------------|-----------|
| Thyroid<br>Cancer | FTC-133,<br>8505C | GB1107                                 | Cell Viability | No significant<br>effect on cell<br>viability.           | [8]       |
| Thyroid<br>Cancer | FTC-133,<br>8505C | TD139<br>(another Gal-<br>3 inhibitor) | Cell Viability | Dose-<br>dependent<br>reduction in<br>cell viability.    | [8]       |
| Thyroid<br>Cancer | FTC-133,<br>8505C | GB1107,<br>TD139                       | Invasion       | Suppression of anoikis resistance and invasive capacity. | [8][11]   |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of **GB1107**.

# In Vivo Syngeneic Mouse Model of Lung Adenocarcinoma

- Cell Culture: Lewis Lung Carcinoma (LLC1) cells are cultured in appropriate media.
- Animal Model: C57Bl/6 mice are used.
- Tumor Implantation: 1 x 106 LLC1 cells are injected subcutaneously into the flank of the mice.
- Treatment:
  - Mice are randomized into treatment groups (e.g., vehicle control, GB1107, anti-PD-L1, combination).



- **GB1107** (10 mg/kg) is administered daily via oral gavage.
- Anti-PD-L1 antibody is administered intraperitoneally twice weekly.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., qPCR, Western blot, immunohistochemistry).

#### **Quantitative Real-Time PCR (qPCR)**

- RNA Extraction: Total RNA is extracted from tumor tissue or cells using a suitable kit.
- cDNA Synthesis: RNA is reverse-transcribed into cDNA.
- qPCR: qPCR is performed using specific primers for genes of interest (e.g., IFNy, granzyme
   B, perforin-1, Fas ligand, cleaved caspase-3, and a housekeeping gene for normalization).
- Data Analysis: Relative gene expression is calculated using the  $\Delta\Delta$ Ct method.

#### **Western Blotting**

- Protein Extraction: Protein lysates are prepared from tumor tissue or cells.
- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Galectin-3, cleaved caspase-3, β-actin) followed by HRPconjugated secondary antibodies.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.





Click to download full resolution via product page

Caption: A typical experimental workflow for preclinical evaluation of GB1107.

#### **Clinical Development of Galectin-3 Inhibitors**

While **GB1107** has been extensively studied preclinically, its close analog, GB1211, has progressed into clinical trials.[10][14] Galecto Biotech has completed Phase I studies with GB1211 and initiated clinical studies in combination with atezolizumab for the treatment of non-small-cell lung cancer (NSCLC).[10][14] These trials will provide crucial data on the safety and efficacy of Galectin-3 inhibition in cancer patients.

## Rationale for Targeting Galectin-3 with GB1107



The therapeutic strategy of using **GB1107** is based on a strong biological rationale. Galectin-3 is a central node in multiple cancer-promoting pathways. By inhibiting Galectin-3, **GB1107** can simultaneously disrupt tumor growth, metastasis, and immune evasion.



Click to download full resolution via product page

Caption: Rationale for targeting Galectin-3 with GB1107 in cancer therapy.

#### **Conclusion and Future Directions**

**GB1107** has emerged as a promising, orally active Galectin-3 inhibitor with significant potential in cancer therapy. Its ability to modulate the tumor immune microenvironment and synergize with immune checkpoint inhibitors offers a novel therapeutic avenue, particularly for immunologically "cold" tumors. The ongoing clinical development of its analog, GB1211, is a critical step towards validating this therapeutic approach in patients.

Future research should focus on:



- Identifying predictive biomarkers to select patients most likely to respond to Galectin-3 inhibition.
- Exploring the efficacy of GB1107 in a broader range of cancer types.
- Investigating novel combination strategies with other targeted therapies and immunotherapies.

The continued investigation of **GB1107** and other Galectin-3 inhibitors holds the promise of delivering new and effective treatments for patients with advanced cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Galectin-3 and cancer stemness PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. An Orally Active Galectin-3 Antagonist Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Inhibition of galectins in cancer: Biological challenges for their clinical application PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Role of Galectin-3 in the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607606#gb1107-as-a-galectin-3-inhibitor-in-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com